B1578590 Neutrophil antibiotic peptide NP-5

Neutrophil antibiotic peptide NP-5

Cat. No.: B1578590
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neutrophil antibiotic peptide NP-5 (NP-5) is a defensin, a class of cationic antimicrobial peptides (AMPs) primarily produced by neutrophils in rabbits (Oryctolagus cuniculus). NP-5 belongs to a family of six rabbit defensins (NP-1 to NP-5), each characterized by a conserved β-sheet-rich structure stabilized by three intramolecular disulfide bonds . Key features include:

  • Structure: Comprises 33 amino acids with a stable antiparallel β-sheet (residues 19–29) and a hairpin conformation .
  • Charge: Net charge of +14, the lowest among rabbit defensins, due to fewer arginine residues compared to NP-1, NP-2, NP-3A, and NP-3B .
  • Function: Exhibits antimicrobial activity against bacteria and synergizes with other defensins. However, its potency is context-dependent, requiring metabolically active pathogens or co-administration with other peptides .

Properties

bioactivity

Antimicrobial

sequence

VFCTCRGFLCGSGERASGSCTINGVRHTLCCRR

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Defensin Key Characteristics Antimicrobial Profile Synergy
NP-5 Low charge (+14), Thr at position 21 Weak bactericidal activity alone (50 µg/mL); bacteriostatic against M. morganii, Streptococcus, and P. aeruginosa. No antifungal activity . Enhances NP-1/NP-2 activity at submicromolar concentrations .
NP-1 Higher charge, Arg/Lys at position 21 Potent microbicidal at 10 µg/mL; rapid 2–3 log₁₀ reduction in pathogens . Synergizes with NP-5 in mixed lipid systems .
NP-2 Higher charge (+16), Arg at position 21 Effective against E. coli lipid membranes; induces graded leakage in POPG vesicles . Active alone; synergizes with NP-5 in POPG/diPG systems .
NP-4 Inactive in E. coli lipid LUV Weakest antimicrobial activity; fails to permeabilize POPG or E. coli membranes . Enhances NP-1–4 mixtures in specific lipid contexts .

Key Findings :

  • NP-5’s low charge limits its standalone efficacy but enhances synergy in heteromeric complexes .
  • Structural differences at position 21 (Thr in NP-5 vs. Arg/Lys in NP-1/NP-2) critically influence lipid interactions .

Comparison with Human Defensins

Structural and Functional Divergence

Property Rabbit NP-5 Human HNP-1
Charge +14 +3 (higher arginine content)
Oligomerization Monomeric in solution Forms dimers/higher-order aggregates .
Membrane Permeabilization No multimeric pores; requires lipid synergy . Forms multimeric pores in POPG vesicles .
Antiviral Mechanisms Aggregation of viral particles; APOBEC3G induction . Direct inhibition of viral fusion via PKC signaling blockade .

Key Insight :
Human defensins (e.g., HNP-1) rely on oligomerization for pore formation, whereas rabbit defensins like NP-5 disrupt membranes via charge neutralization and lipid-specific interactions .

Mechanism of Action: Lipid Composition Dependence

NP-5’s activity is highly lipid-dependent:

  • POPG Vesicles : NP-5 is more potent than NP-2, causing rapid leakage due to charge interactions with anionic lipids .
  • E. coli Lipid LUV: Inactive alone but synergizes with NP-1–4 in mixtures containing phosphatidylethanolamine (POPE), phosphatidylglycerol (PG), and cardiolipin (CL) .
  • Therapeutic Implication : Lipid diversity in bacterial membranes necessitates combinatorial defensin use for maximal efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.